Benzenamine, 4-(1,1-difluoroethoxy)-

Description

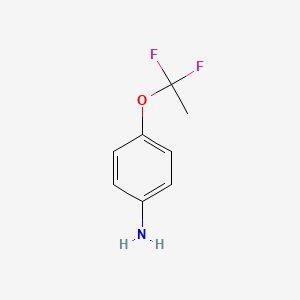

Benzenamine, 4-(1,1-difluoroethoxy)- is an aromatic amine derivative characterized by a benzene ring substituted with an amine group (-NH₂) at the para position and a 1,1-difluoroethoxy (-OCH₂CF₂) group.

Properties

Molecular Formula |

C8H9F2NO |

|---|---|

Molecular Weight |

173.16 g/mol |

IUPAC Name |

4-(1,1-difluoroethoxy)aniline |

InChI |

InChI=1S/C8H9F2NO/c1-8(9,10)12-7-4-2-6(11)3-5-7/h2-5H,11H2,1H3 |

InChI Key |

XQRSISHGKOEKER-UHFFFAOYSA-N |

Canonical SMILES |

CC(OC1=CC=C(C=C1)N)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent at the para position significantly influences physical properties such as boiling point, solubility, and molecular weight.

Key Observations :

Chemical Reactivity and Electronic Effects

The electronic nature of substituents dictates reactivity in electrophilic aromatic substitution (EAS) and other reactions:

- Electron-Withdrawing Effects: The difluoroethoxy group (-OCH₂CF₂) is electron-withdrawing due to fluorine’s electronegativity, deactivating the benzene ring and directing incoming electrophiles to meta positions. This contrasts with electron-donating groups like ethoxy (-OCH₂CH₃), which activate the ring for ortho/para substitution . Nitro (-NO₂) and trifluoromethyl (-CF₃) groups (e.g., in ) exhibit stronger deactivation than difluoroethoxy, further reducing reactivity .

Steric Effects :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzenamine, 4-(1,1-difluoroethoxy)-, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 4-nitroaniline or a protected aniline derivative reacts with 1,1-difluoroethanol under acidic or basic conditions. Lewis acid catalysts (e.g., AlCl₃) may enhance reactivity by polarizing the aromatic ring . Alternatively, palladium-catalyzed coupling reactions could introduce the difluoroethoxy group. Reaction temperature (40–80°C) and solvent polarity (e.g., DMF or THF) critically affect regioselectivity and yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing Benzenamine, 4-(1,1-difluoroethoxy)-?

- Methodological Answer :

- NMR : ¹H and ¹⁹F NMR confirm the presence of the difluoroethoxy group (e.g., ¹⁹F signals at δ -120 to -140 ppm for CF₂) and aromatic protons (δ 6.5–7.5 ppm).

- IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z ~186). GC-MS or LC-MS aids in purity assessment .

Q. How does the difluoroethoxy substituent influence the compound’s stability under varying pH and temperature?

- Methodological Answer : Stability studies should involve accelerated degradation tests:

- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 25–60°C, monitoring decomposition via HPLC. The electron-withdrawing CF₂ group may reduce hydrolytic susceptibility compared to non-fluorinated analogs.

- Thermal Stability : TGA/DSC analysis (25–300°C) identifies decomposition temperatures. Steric hindrance from the difluoroethoxy group likely enhances thermal resistance .

Advanced Research Questions

Q. What electronic effects does the 1,1-difluoroethoxy group impart on the aromatic ring, and how can this be computationally modeled?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal the substituent’s electron-withdrawing nature, lowering the ring’s electron density. Natural Bond Orbital (NBO) analysis quantifies hyperconjugation between the CF₂ group and the ring. Spectroscopic shifts in UV-Vis (e.g., λmax changes) experimentally validate computational predictions .

Q. How does this compound compare to tert-butoxy or ethoxy analogs in protecting amine groups during multi-step synthesis?

- Methodological Answer : Comparative studies involve synthesizing analogs (tert-butoxy, ethoxy, difluoroethoxy) and testing their stability under common reaction conditions (e.g., Grignard reactions, acid catalysis). Monitor deprotection rates via TLC or NMR. The difluoroethoxy group’s stronger electron-withdrawing effect may improve resistance to electrophilic attack but reduce compatibility with strong bases .

Q. How can researchers resolve contradictory spectral data for intermediates in the synthesis of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- X-ray Crystallography : Resolves ambiguous NOE effects in NMR for regiochemical assignments.

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track reaction pathways and identify byproducts.

- 2D NMR (COSY, HSQC) : Clarifies coupling patterns in complex mixtures .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.